1-[(2-METHYLPHENYL)METHANESULFONYL]-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE
Description
1-[(2-METHYLPHENYL)METHANESULFONYL]-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE is a complex organic compound that features a piperidine ring structure.
Properties
IUPAC Name |
[1-[(2-methylphenyl)methylsulfonyl]piperidin-4-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-16-7-3-4-8-18(16)15-25(23,24)21-13-9-17(10-14-21)19(22)20-11-5-2-6-12-20/h3-4,7-8,17H,2,5-6,9-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHXWOPLHABSHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-METHYLPHENYL)METHANESULFONYL]-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile, which can be used to introduce the piperidine ring.
Sulfonylation reactions:
Carbonylation reactions: The piperidine-1-carbonyl group is introduced through carbonylation reactions, typically using reagents like phosgene or carbon monoxide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Continuous flow reactors: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-[(2-METHYLPHENYL)METHANESULFONYL]-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or the piperidine ring.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted aromatic and piperidine derivatives: From substitution reactions.
Scientific Research Applications
1-[(2-METHYLPHENYL)METHANESULFONYL]-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE has several scientific research applications, including:
Medicinal Chemistry: It is used in the design and synthesis of pharmaceutical compounds due to its potential biological activity.
Chemical Biology: It serves as a tool compound for studying biological pathways and mechanisms.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[(2-METHYLPHENYL)METHANESULFONYL]-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to active sites: Inhibiting or modulating enzyme activity.
Receptor interaction: Acting as an agonist or antagonist at receptor sites.
Pathway modulation: Influencing signaling pathways involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Methylphenyl)carbonyl]piperidin-4-one
- 1-(4-Fluoro-2-methylphenyl)piperidin-4-one
- 1-[(Furan-2-yl)carbonyl]piperidin-4-one
Uniqueness
1-[(2-METHYLPHENYL)METHANESULFONYL]-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
